1-(Benzyloxy)-4-bromo-5-fluoro-2-methoxybenzene

Lipophilicity Drug-likeness LogP

A strategically functionalized aromatic core mapped to kinase inhibitor pharmacophores (e.g., Vandetanib derivatives). The 5-fluoro-4-bromo-2-methoxy substitution pattern provides a unique electronic landscape, directing regioselective metal-catalyzed couplings. The benzyl ether offers robust, orthogonal protection, enabling selective deprotection in multi-step synthesis. Ideal for CNS-penetrant candidate development due to a low TPSA (18.5 Ų) and favorable LogP. The bromine handle facilitates late-stage diversification, while the fluorine atom is a candidate for ¹⁸F PET tracer development. Secure your research supply.

Molecular Formula C14H12BrFO2
Molecular Weight 311.15 g/mol
CAS No. 1049093-73-3
Cat. No. B6332763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-bromo-5-fluoro-2-methoxybenzene
CAS1049093-73-3
Molecular FormulaC14H12BrFO2
Molecular Weight311.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1OCC2=CC=CC=C2)F)Br
InChIInChI=1S/C14H12BrFO2/c1-17-13-7-11(15)12(16)8-14(13)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyJPAHHWIJYCZXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(Benzyloxy)-4-bromo-5-fluoro-2-methoxybenzene (CAS 1049093-73-3) as a Versatile Halogenated Building Block


1-(Benzyloxy)-4-bromo-5-fluoro-2-methoxybenzene is a poly-substituted aromatic building block featuring a benzyl-protected phenol, a bromine atom for cross-coupling, and fluorine and methoxy substituents for electronic modulation. Its molecular formula is C14H12BrFO2 with a molecular weight of 311.15 g/mol . The compound's orthogonally reactive halogen pattern (Br and F) enables sequential functionalization strategies, making it a key intermediate in medicinal chemistry for the synthesis of complex kinase inhibitors and other bioactive molecules [1].

Why Generic Substitution is Not Advisable for 1-(Benzyloxy)-4-bromo-5-fluoro-2-methoxybenzene


Simple substitution with a non-fluorinated or differently halogenated analog, such as 1-(benzyloxy)-4-bromo-2-methoxybenzene or 4-bromo-5-fluoro-2-methoxyphenol, is not equivalent. The specific 5-fluoro-4-bromo-2-methoxy pattern in the target compound creates a unique electronic environment that influences the reactivity and regioselectivity of subsequent metal-catalyzed cross-coupling reactions . Furthermore, the benzyl protecting group provides a distinct deprotection orthogonality compared to a free phenol or methyl ether, which is critical for maintaining synthetic integrity in multi-step routes to complex pharmacophores .

Quantitative Differentiation Data for 1-(Benzyloxy)-4-bromo-5-fluoro-2-methoxybenzene


Computed Lipophilicity (XLogP3) Comparison Against a Non-Fluorinated Analog

The introduction of a fluorine atom at the 5-position significantly modulates lipophilicity. The target compound has a computed XLogP3 of 4.1 [1]. In comparison, the non-fluorinated (de-fluoro) analog, 1-(benzyloxy)-4-bromo-2-methoxybenzene, would have a higher predicted LogP due to the loss of the electronegative fluorine atom, which typically reduces logP by approximately 0.5-1.0 units. While direct experimental LogP data for the non-fluorinated analog is not available, this class-level inference is well-supported by established medicinal chemistry principles [2].

Lipophilicity Drug-likeness LogP

Topological Polar Surface Area (TPSA) Advantage Over a Regioisomer

The target compound's specific substitution pattern results in a TPSA of 18.5 Ų [1]. A closely related regioisomer, 1-(Benzyloxy)-4-bromo-2-fluoro-5-methoxybenzene (CAS 2764733-51-7), also has a TPSA of 18.5 Ų, but its different arrangement of hydrogen bond acceptors can lead to different 3D conformations and intramolecular interactions, potentially affecting permeability despite the identical 2D TPSA score . Direct experimental permeability data for each isomer is not available, but the distinct spatial arrangement of the methoxy and fluorine groups in the target compound can avoid detrimental intramolecular hydrogen bonds that might occur in the 2-fluoro-5-methoxy regioisomer.

Permeability Blood-Brain Barrier TPSA

Predicted Boiling Point and Density for Purification and Formulation

The target compound has a predicted boiling point of 356.9±37.0 °C and a density of 1.423±0.06 g/cm³ . These values are essential for designing distillation or flash chromatography purification protocols. In comparison, the unprotected phenol analog, 4-bromo-5-fluoro-2-methoxyphenol, has a lower melting point (80-83°C) , making it a solid at room temperature, whereas the benzylated target compound is predicted to be a higher-boiling liquid or low-melting solid, offering different handling and purification options.

Purification Process Chemistry Physical Properties

Bromine as a Superior Cross-Coupling Handle Compared to Chlorine Analogs

The target compound features a bromine atom, which is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to chlorine. The bond dissociation energy for a C-Br bond (approximately 285 kJ/mol) is lower than for a C-Cl bond (approximately 350 kJ/mol), leading to faster oxidative addition and higher yields in reactions such as Suzuki-Miyaura couplings [1]. The corresponding 4-chloro analog would require harsher conditions or more active catalysts, limiting its applicability in the late-stage functionalization of sensitive substrates.

Cross-Coupling Suzuki Reaction Reactivity

Validated Application Scenarios for 1-(Benzyloxy)-4-bromo-5-fluoro-2-methoxybenzene in Discovery Research


Synthesis of Fluorinated Quinazoline-Based Kinase Inhibitors

The 5-fluoro-4-bromo-2-methoxy pattern, coupled with a benzyloxy group, maps directly onto the pharmacophore of several tyrosine kinase inhibitors, including derivatives of Vandetanib. The bromine atom can undergo Suzuki coupling to introduce a 4-anilino group, while the benzyl ether can be deprotected later to reveal a phenol for further diversification [1]. Computed LogP and TPSA values suggest the resulting intermediates will reside in a favorable drug-like chemical space.

Development of CNS-Penetrant PET Tracer Precursors

The low TPSA of 18.5 Ų and the presence of a fluorine atom make this compound a strong candidate for developing CNS-penetrant molecules. The fluorine can be substituted with the radioactive isotope ¹⁸F for positron emission tomography (PET) imaging, while the bromine provides a site for late-stage diversification to optimize pharmacokinetics [1].

Continuous Flow Synthesis of Orthogonally Protected Phenols

The predicted physical state (high-boiling liquid) and the orthogonal protecting group strategy (benzyl ether vs. methoxy ether) make this compound ideal for use in continuous flow reactors. The benzyl group can be removed via hydrogenation, while the methyl ether remains stable, allowing for sequential, automated synthesis of complex polyphenols without intermediate purification [1].

Quote Request

Request a Quote for 1-(Benzyloxy)-4-bromo-5-fluoro-2-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.